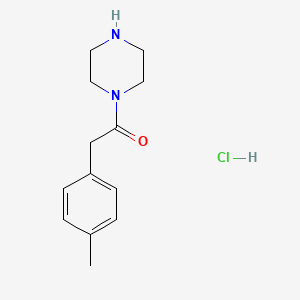

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Description

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a piperazine derivative featuring a ketone group linked to a 4-methylphenyl substituent. Piperazine-based compounds are widely recognized for their versatility in medicinal chemistry, exhibiting activities across therapeutic areas such as antifungal, antibacterial, and anticancer applications . The 4-methylphenyl group in this compound introduces electron-donating properties, which may enhance lipophilicity and influence receptor binding compared to other substituents.

Properties

IUPAC Name |

2-(4-methylphenyl)-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-11-2-4-12(5-3-11)10-13(16)15-8-6-14-7-9-15;/h2-5,14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZNEBJHFZXFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, also known by its CAS number 1240527-10-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C13H19ClN2O

- Molecular Weight : 254.75 g/mol

- CAS Number : 1240527-10-9

The biological activity of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is primarily associated with its interactions with various molecular targets. The compound contains a piperazine ring, which is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms

- Anxiolytic Activity : Research indicates that compounds with similar structures exhibit anxiolytic-like effects through modulation of benzodiazepine and nicotinic pathways. This suggests that 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride may have similar anxiolytic properties, potentially reducing anxiety-related behaviors in preclinical models .

- Anticancer Potential : Related studies on piperazine derivatives have shown significant efficacy against human breast cancer cells. For example, compounds that share structural similarities have been reported to inhibit PARP1 activity, leading to enhanced apoptosis in cancer cells . This mechanism may be relevant for the evaluation of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride in cancer therapy.

In Vitro Studies

Research has demonstrated that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. For instance, certain substituted piperazines showed IC50 values indicating moderate to significant efficacy against human breast cancer cells .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound 5e | PARP1 | 18 |

| Olaparib | PARP1 | 57.3 |

These findings suggest that 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride may similarly interact with key targets involved in cancer cell proliferation and survival.

Case Studies

In one notable study, a related compound was evaluated for its anxiolytic effects using various behavioral tests such as the elevated plus maze and light-dark box tests. The results indicated a significant reduction in anxiety-like behaviors, supporting the hypothesis that the compound could act as a CNS depressant .

Pharmacological Implications

The pharmacological profile of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride suggests potential applications in treating anxiety disorders and certain types of cancers. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in psychiatric conditions, while its anticancer properties warrant further investigation.

Scientific Research Applications

Structure

The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of a methylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Pharmacological Applications

Research indicates that 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride may exhibit various pharmacological effects:

- Antidepressant Activity : Some studies suggest that compounds containing piperazine moieties can act as serotonin reuptake inhibitors, indicating a potential role in treating depression.

- Antipsychotic Effects : The structural similarity to known antipsychotics suggests potential efficacy in managing schizophrenia or related disorders.

- Anti-anxiety Properties : The compound may also interact with neurotransmitter systems involved in anxiety regulation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- A study published in the Journal of Medicinal Chemistry explored piperazine derivatives for their antidepressant properties, noting significant improvements in behavioral models of depression .

- Another investigation focused on piperazine analogs showing promise as antipsychotic agents, demonstrating reduced symptoms in animal models .

Chemical Synthesis

2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its versatility allows for modifications that can lead to new drug candidates.

Cell Culture Studies

The compound has been utilized as a buffering agent in cell culture systems, maintaining physiological pH levels conducive to cell growth and function . This application is critical for studies involving drug metabolism and toxicity assessments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenyl-Substituted Piperazine Derivatives

Compounds with phenyl-based substituents on the piperazine-ethanone scaffold demonstrate how electronic and steric effects govern their properties:

- Electronic Effects : The 4-methyl group in the target compound contrasts with electron-withdrawing substituents (e.g., chloro in ), which may reduce metabolic stability but improve membrane permeability .

- Steric Effects : Bulky groups like biphenyl () could hinder binding to compact active sites, whereas the smaller methyl group may offer better steric compatibility .

Heterocyclic-Substituted Piperazine Derivatives

Heterocyclic moieties introduce hydrogen-bonding capabilities and polarity:

- Pyridine/Thiazole vs.

- Pyrimidine : The pyrimidine ring () is a common pharmacophore in nucleoside analogs, suggesting divergent therapeutic applications compared to phenyl-based derivatives .

Structural Analogues with Varied Linkages

Modifications in the linker region impact conformational flexibility and binding:

- Ketone vs. Ether: The ketone group in the target compound (vs.

- Complex Linkers : EST64454 () demonstrates how elaborate substituents (e.g., difluorophenyl-pyrazole) can refine target selectivity, though synthetic complexity rises .

Preparation Methods

Synthesis via Nucleophilic Substitution and Amide Formation

One of the primary methods involves the reaction of ethyl chloroacetate with a piperazine derivative under mild conditions, followed by purification steps. This method is characterized by:

- Raw Materials : Use of [Emim]SCN (1-ethyl-3-methylimidazolium thiocyanate) as both raw material and solvent.

- Reaction Steps :

- Addition of ethyl chloroacetate to [Emim]SCN at room temperature, stirring for 1.5–2 hours.

- Introduction of acetic acid to adjust conditions, stirred for 5–7 minutes.

- Addition of N-methylpiperazine, continuing the reaction under magnetic stirring for 1.5–2 hours at room temperature.

- Work-Up :

- Cooling to room temperature, followed by extraction with dichloromethane and water.

- Organic layers combined, dried over anhydrous magnesium sulfate.

- Solvent evaporation and purification by column chromatography to yield a white solid product.

- Yields : The process achieves a yield of approximately 73–76%, suitable for industrial scale.

- Molar Ratios :

- N-methylpiperazine to [Emim]SCN: 1:5 to 1:9

- N-methylpiperazine to ethyl chloroacetate: 1:1 to 1:1.2

- N-methylpiperazine to acetic acid: 1:1 to 1:1.2

- Extraction Solvent Ratios :

- Water to dichloromethane: 1:1 to 1:1.3

- Chromatography Eluent Composition :

- Methanol : dichloromethane : triethylamine = 1:40:0.1 to 1:45:0.2

This method is notable for its use of ionic liquid [Emim]SCN, which acts as both solvent and reactant environment, enhancing reaction efficiency and selectivity.

Catalytic Reduction and Palladium-Catalyzed Methods

Another approach utilizes catalytic hydrogenation and palladium catalysts partially deactivated with iron compounds to produce piperazine derivatives, which can be further converted to the target ethanone hydrochloride:

- Catalyst Preparation : Palladium catalyst partially deactivated with iron sulfate (0.05 to 0.1 part by weight of iron sulfate per 1 to 10 parts palladium catalyst).

- Reaction Conditions :

- Temperature: 0 to 40 °C, typically 35 to 80 °C (optimal 60 to 70 °C).

- Pressure: 1 to 10 kgf/cm² (98 to 980 kPa), preferably 3 to 5 kgf/cm².

- Process :

- Starting from 2-(4-methyl-2-phenylpiperazin-1-yl)-1-(3-cyanopyridine), catalytic hydrogenation yields the corresponding ethanone derivative.

- Purification :

- Recrystallization from solvents such as toluene, methanol, butanol, or heptane.

- Silica gel column chromatography if higher purity is required.

- Advantages :

- Efficient and selective reduction.

- Scalable for industrial production.

This method is particularly suited for intermediates in the synthesis of related pharmaceutical agents and provides a clean conversion pathway.

Synthetic Strategy Insights from Piperazine-Containing Compounds

Research on piperazine-substituted compounds, including analogues of 4(1H)-quinolones, offers additional synthetic insights relevant to the preparation of 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride:

- Piperazine Moiety Benefits :

- Enhances aqueous solubility.

- Allows straightforward N-alkylation or reductive amination.

- Commercial availability of N-substituted piperazines facilitates diverse derivative synthesis.

- Synthetic Routes :

- Nucleophilic aromatic substitution followed by reduction and cyclization.

- Reductive amination of benzyl alcohol derivatives.

- Alkylation of nitrophenethyl bromides with piperazines, followed by reduction and cyclization.

- Reaction Conditions :

- Use of microwave reactors for cyclization.

- Employing Dess–Martin periodinane for oxidation steps.

- Tin(II) chloride for nitro group reduction.

Though these methods focus on quinolone derivatives, the principles of piperazine functionalization and amide bond formation are applicable to ethanone hydrochloride synthesis.

Data Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The ionic liquid method offers a cost-effective, high-yield process with straightforward work-up, suitable for scale-up in industrial settings.

- Palladium-catalyzed hydrogenation provides a clean and selective approach, particularly useful when starting from nitrile-containing intermediates.

- The choice of purification solvents and chromatography eluents significantly affects product purity and recovery.

- The structural versatility of the piperazine moiety allows for modifications that can tailor solubility and pharmacokinetic properties, influencing synthetic route selection.

- Reaction times and temperatures are optimized to balance yield and by-product formation, with room temperature conditions favored for ionic liquid methods to reduce energy consumption.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between a piperazine derivative and a chloroacetylated aromatic precursor. For example, analogous compounds are synthesized by reacting 1-phenylpiperazine hydrochloride with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 273 K, followed by purification via crystallization . Optimization strategies include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates.

- Temperature Control : Lower temperatures (e.g., 273 K) minimize side reactions.

- Stoichiometry : A 1:1 molar ratio of piperazine to chloroacetyl chloride ensures efficient substitution.

- Purification : Crystallization or column chromatography improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Avoid ignition sources due to potential combustion byproducts (e.g., carbon monoxide, hydrogen chloride) .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C₁₃H₁₇ClN₂O: calculated 264.1 g/mol).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution in the synthesis of this compound?

- Methodological Answer : The reaction proceeds via an SN2 mechanism , where the piperazine nitrogen acts as a nucleophile, displacing chloride from the chloroacetyl group. Key factors influencing the mechanism:

- Steric Effects : Bulky substituents on the piperazine or aryl group reduce reaction rates.

- Solvent Polarity : Polar aprotic solvents stabilize the transition state.

- Leaving Group Ability : Chloride’s moderate leaving capacity balances reactivity and byproduct formation .

Q. How does the crystal structure of this compound influence its physicochemical properties and biological activity?

- Methodological Answer : X-ray crystallography reveals:

- Hydrogen Bonding : The hydrochloride salt forms strong N–H···Cl bonds, enhancing thermal stability (mp >200°C).

- Packing Efficiency : Tight crystal packing reduces solubility in nonpolar solvents but improves shelf life.

- Bioavailability : Planar aromatic moieties facilitate π-π stacking with biological targets (e.g., enzyme active sites) .

Q. How can computational methods predict the compound’s interactions with biochemical pathways?

- Methodological Answer :

- Molecular Docking : Simulates binding affinity to receptors (e.g., serotonin or dopamine receptors due to piperazine’s pharmacophore role).

- QSAR Models : Correlate substituent effects (e.g., methyl groups on the phenyl ring) with activity trends.

- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions (pH 7.4, 310 K) .

Q. What strategies resolve discrepancies in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, methanol/buffer mobile phase) to confirm >95% purity .

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell lines).

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Cryst.) to identify methodological outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.